EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate
Overview
Description
EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate is a chemical compound with the molecular formula C8H9BrN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromopyrimidine moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate typically involves the reaction of 5-bromopyrimidine-2-ol with ethyl bromoacetate in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Scientific Research Applications
EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Mechanism of Action
The mechanism of action of EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate can be compared with similar compounds such as:
- Ethyl 2-(2-bromopyrimidin-5-yl)acetate
- Ethyl 2-(5-bromopyrimidin-4-yl)acetate
- Ethyl 2-((5-bromopyrimidin-2-yl)amino)acetate
These compounds share the bromopyrimidine core but differ in the position of the bromine atom or the substituents attached to the pyrimidine ring. The unique positioning of the bromine atom in this compound imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
ethyl 2-(5-bromopyrimidin-2-yl)oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-2-13-7(12)5-14-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSYJWWREUOLMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC=C(C=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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